Flunixin (FLU) is a non-steroidal anti-inflammatory drug (NSAID). It is a nicotinic acid derivative, and is involved in inhibiting the enzyme cyclooxygenase in the arachidonic acid cascade. It is anti-pyretic and non-narcotic analgesic in nature, and finds application in veterinary medicine, where it is used to treat a wide variety of disorder in diverse species. This drug can be used to reduce pain and inflammation associated with colic in horses, musculoskeletal disorders, and infectious diseases in cattle. It can also be used as an aid in the treatment of mastitis-metritis-agalactia syndrome in sows. 5-hydroxyflunixin (5OHFLU) is the main metabolite of Flunixin (FLU).
5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
CAS No.: 75369-61-8
Cat. No.: VC20765812
Molecular Formula: C14H11F3N2O3
Molecular Weight: 312.24 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 75369-61-8 |
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Molecular Formula | C14H11F3N2O3 |
Molecular Weight | 312.24 g/mol |
IUPAC Name | 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22) |
Standard InChI Key | JSXNJGKWSWRIGA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Canonical SMILES | CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
Chemical Identity and Physical Properties
5-Hydroxy Flunixin is a nicotinic acid derivative characterized by a complex molecular structure featuring a trifluoromethyl group attached to a phenyl ring, along with a pyridine and carboxylic acid functional group. The compound's chemical identity is defined by several key parameters as outlined in Table 1.
Table 1: Chemical Identifiers and Properties of 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Parameter | Value |
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CAS Number | 75369-61-8 |
IUPAC Name | 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
Molecular Formula | C₁₄H₁₁F₃N₂O₃ |
Molecular Weight | 312.24 g/mol |
InChI | InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22) |
InChI Key | JSXNJGKWSWRIGA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F |
The structure features several functional groups that contribute to its chemical behavior and biological activity, including a hydroxyl group on the pyridine ring, a carboxylic acid moiety, and the distinctive trifluoromethyl substituent which enhances its pharmacological properties by improving lipophilicity and metabolic stability.
Metabolic Origin and Formation
5-Hydroxy Flunixin is primarily formed through the metabolic conversion of Flunixin in animals. The metabolic pathway involves the hydroxylation of the parent compound, catalyzed by hepatic cytochrome P450 enzymes. This biotransformation represents a critical phase I metabolism reaction that increases the compound's hydrophilicity, facilitating its eventual elimination from the body.
The preparation of 5-Hydroxy Flunixin for analytical purposes typically involves extracting the metabolite from biological matrices of animals treated with Flunixin. This process generally includes several key steps:
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Collection of biological samples (milk, meat, urine, etc.)
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Extraction using organic solvents
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Purification with solid-phase extraction techniques, typically using C18 cartridges
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Concentration using methanol-based solvents
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Analysis and quantification using chromatographic methods
Biological Activity and Mechanism of Action
Pharmacological Effects
Like its parent compound, 5-Hydroxy Flunixin exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid cascade. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Structure-Activity Relationship
The presence of the hydroxyl group at position 5 of the pyridine ring distinguishes 5-Hydroxy Flunixin from its parent compound. This structural modification affects its physicochemical properties, including:
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Increased hydrophilicity compared to Flunixin
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Altered binding affinity to target enzymes
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Modified distribution and elimination characteristics
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Different tissue residue profile and persistence
Applications in Veterinary Medicine
Pharmacokinetic Studies
5-Hydroxy Flunixin plays a significant role in pharmacokinetic studies investigating the metabolic pathways of Flunixin in animals. Research in this area helps in understanding:
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The metabolism and biotransformation of Flunixin
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Species-specific differences in drug metabolism
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The elimination kinetics and tissue distribution of drug residues
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The establishment of appropriate dosing regimens for optimal efficacy while minimizing residue levels
Analytical Methods for Detection
Chromatographic Techniques
Various analytical methods have been developed for the detection and quantification of 5-Hydroxy Flunixin in different matrices. High-performance liquid chromatography (HPLC) coupled with different detection systems is commonly employed due to its sensitivity and specificity.
Table 2: Chromatographic Methods for 5-Hydroxy Flunixin Analysis
Method | Application | Advantages | Limitations |
---|---|---|---|
HPLC-UV | Routine laboratory analysis | Cost-effective, relatively simple instrumentation | Lower sensitivity compared to MS detection |
HPLC-Fluorescence | Enhanced sensitivity for specific matrices | Better selectivity than UV detection | Requires compounds with fluorescent properties |
LC-MS/MS | Complex matrices, trace-level detection | Highest sensitivity and specificity, structural confirmation | Expensive instrumentation, requires specialized expertise |
UHPLC | Rapid analysis with reduced solvent consumption | Faster analysis, improved resolution | Requires specialized high-pressure equipment |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for the analysis of 5-Hydroxy Flunixin due to its exceptional sensitivity and specificity, allowing for detection at trace levels in complex biological matrices.
Immunoassay-Based Detection
Immunoassay techniques have been developed for the detection of 5-Hydroxy Flunixin, particularly for rapid screening purposes:
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Enzyme-linked immunosorbent assays (ELISA)
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Lateral flow immunoassays
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Time-resolved fluoroimmunoassays
These methods offer advantages in terms of simplicity, rapid results, and potential for field deployment, although they typically have lower specificity compared to chromatographic methods.
Comparison with Similar Compounds
5-Hydroxy Flunixin belongs to a broader class of non-steroidal anti-inflammatory compounds but possesses unique characteristics that distinguish it from related substances.
Table 3: Comparison of 5-Hydroxy Flunixin with Related Compounds
Compound | Chemical Classification | Primary Role | Key Distinguishing Features |
---|---|---|---|
5-Hydroxy Flunixin | Hydroxylated nicotinic acid derivative | Metabolite, residue marker | Hydroxyl group on pyridine ring |
Flunixin | Nicotinic acid derivative | Parent drug, anti-inflammatory | Lacks hydroxyl group present in the metabolite |
Ketoprofen | Propionic acid derivative | Anti-inflammatory drug | Different chemical structure, different metabolism |
Meloxicam | Oxicam derivative | Anti-inflammatory drug | Different chemical family, longer half-life |
The uniqueness of 5-Hydroxy Flunixin lies in its specific metabolic pathway from Flunixin and its role as a residue marker in milk and other animal products .
Case Studies and Research Findings
Residue Detection in Milk
Research focusing on the detection of 5-Hydroxy Flunixin in milk samples has demonstrated the metabolic conversion of Flunixin post-administration in dairy cattle. Studies have utilized HPLC to quantify residue levels, highlighting the importance of monitoring this metabolite to ensure compliance with food safety regulations.
The findings from these studies have informed regulatory decisions regarding appropriate withdrawal periods for Flunixin in dairy cattle, helping to ensure that milk enters the food supply chain only after drug residues have diminished to acceptable levels.
Development of Analytical Methods
Significant research has focused on developing and validating analytical methods for detecting 5-Hydroxy Flunixin in various matrices. These studies have led to improvements in:
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Sample preparation techniques to enhance extraction efficiency
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Chromatographic separation to improve resolution
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Detection systems to increase sensitivity and specificity
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Data analysis methods to ensure accurate quantification
Such advancements have contributed to more reliable monitoring of drug residues in food-producing animals, supporting regulatory enforcement and consumer protection.
Immunoassay Development
Research has also focused on developing lateral flow immunoassays for detecting Flunixin residues, utilizing 5-Hydroxy Flunixin as a target analyte. The successful implementation of these assays has demonstrated their effectiveness in rapid screening processes within food safety laboratories, offering a complement to more sophisticated chromatographic methods.
Regulatory Significance
5-Hydroxy Flunixin holds significant regulatory importance in the context of food safety and veterinary drug residue monitoring. Regulatory authorities worldwide have established maximum residue limits (MRLs) for Flunixin in various animal-derived food products, and monitoring of 5-Hydroxy Flunixin serves as a critical tool for assessing compliance with these standards.
The detection of this metabolite in food products at levels exceeding regulatory thresholds can lead to regulatory actions, including:
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Rejection of food products from the market
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Recalls of contaminated products
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Regulatory enforcement actions against producers
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Requirements for corrective actions to prevent future violations
This regulatory framework underscores the importance of reliable analytical methods for 5-Hydroxy Flunixin detection and quantification in ensuring the safety of the food supply.
Future Research Directions
Future research on 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid is likely to focus on:
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Development of more sensitive and specific analytical methods for residue detection
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Further characterization of its pharmacological properties compared to the parent compound
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Investigation of species-specific differences in metabolism and elimination
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Exploration of potential biomarker applications beyond residue monitoring
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Integration of rapid detection methods into regulatory frameworks for enhanced food safety
Such research will continue to enhance our understanding of this important metabolite and its significance in veterinary medicine and food safety.
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